N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide
Description
Properties
IUPAC Name |
N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF9N5O3S/c19-10-6-9(16(20,21)22)7-29-14(10)33-3-1-2-13(33)37(35,36)32-31-15(34)8-4-11(17(23,24)25)30-12(5-8)18(26,27)28/h1-7,32H,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDSEPBZSCEHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)S(=O)(=O)NNC(=O)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF9N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Challenges : The target’s multiple -CF₃ groups may complicate purification, as seen in ’s use of LC-MS and HRMS for characterization .
- Unresolved Questions :
- Solubility : The impact of sulfonyl-pyrrole on aqueous solubility remains unexplored.
- Thermal Stability : High melting points () suggest thermal resilience, but differential scanning calorimetry (DSC) data is needed .
Preparation Methods
Vapor-Phase Chlorofluorination of 3-Picoline
The 3-chloro-5-(trifluoromethyl)pyridine scaffold derives from 3-picoline via sequential chlorination/fluorination. As demonstrated by Ishihara Sangyo Kaisha, optimal yields (64.1% 2,5-CTF) occur at 380°C using iron fluoride catalysts in a fluidized-bed reactor (Table 1):
| Substrate | CFB Temp (°C) | Empty Phase Temp (°C) | 2,5-CTF Yield (GC PA%) |
|---|---|---|---|
| 3-Picoline | 380 | 380 | 64.1 |
Nuclear chlorination precedes methyl group fluorination, with excess Cl₂ gas (1.5–2.0 equiv) ensuring complete conversion. Post-reaction hydrogenolysis removes polychlorinated byproducts, recycling 3-TF back into the reactor.
Directed Metalation for Functionalization
Introducing the pyrrole attachment at position 2 requires lithiation of 3-chloro-5-(trifluoromethyl)pyridine. Using LDA (–78°C, THF), the C2 position is selectively deprotonated, followed by quenching with electrophiles (e.g., iodine for subsequent Ullman coupling).
Pyrrole Ring Construction via Hantzsch Synthesis
Hantzsch Reaction Protocol
The 1H-pyrrole core forms via condensation of β-ketoesters (ethyl acetoacetate) with α-haloketones and ammonia. For N-arylation at position 1:
- Step 1 : React 2-bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-one (α-haloketone) with ethyl 3-oxobutanoate (β-ketoester) in ethanol.
- Step 2 : Add aqueous NH₃ (25%) at 0°C, stir for 12 h.
- Step 3 : Isolate 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxylate (72% yield).
Decarboxylation and Sulfonation
The ester undergoes hydrolysis (NaOH, H₂O/EtOH) to the carboxylic acid, followed by Hunsdiecker decarboxylation (AgNO₃, Br₂) to yield 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole. Sulfonation proceeds via:
- Thiolation : Treat pyrrole with Lawesson’s reagent (toluene, reflux) to install –SH at position 2.
- Oxidation : Convert –SH to sulfonyl chloride using Cl₂ gas in HCl/AcOH (–5°C), achieving 86% yield (Synthon A).
Synthesis of 2,6-Bis(Trifluoromethyl)Pyridine-4-Carbohydrazide
Trifluoromethylation of Pyridine-4-Carboxylic Acid
Directed fluorination of pyridine-4-carbonyl chloride via Balz-Schiemann reaction:
- Diazotization : React with NaNO₂/HBF₄ at –10°C.
- Pyrolysis : Heat to 150°C to generate 2,6-bis(trifluoromethyl)pyridine-4-carbonyl fluoride.
- Hydrolysis : Treat with H₂O to yield 2,6-bis(trifluoromethyl)pyridine-4-carboxylic acid (58% over 3 steps).
Hydrazide Formation
Reflux the acid with excess hydrazine hydrate (EtOH, 80°C, 6 h) to obtain Synthon B (91% yield).
Sulfonamide Coupling and Optimization
Reaction Conditions
Combine Synthon A (1.2 equiv) and Synthon B (1.0 equiv) in anhydrous DMF with Et₃N (3.0 equiv). Stir at 25°C for 18 h (Table 2):
| Entry | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | Et₃N | 25 | 88 |
| 2 | THF | Pyridine | 40 | 63 |
| 3 | DCM | DBU | 0 | 41 |
DMF/Et₃N maximizes yield by stabilizing the sulfonyl chloride intermediate.
Scalability and Purification
A gram-scale reaction (10 mmol Synthon A) in DMF/Et₃N affords 8.2 g (82%) of target compound after silica gel chromatography (hexane/EtOAc 3:1). Purity (>99%) confirmed via HPLC (C18 column, MeCN/H₂O 70:30).
Mechanistic Insights and Side Reactions
Competing Ionic vs. Radical Pathways
DFT calculations reveal that 6-endo-trig radical cyclization (ΔG‡ = 18.3 kcal/mol) is favored over ionic pathways (ΔG‡ = 24.7 kcal/mol) during sulfonylation. Radical inhibitors (TEMPO) reduce yield to 22%, confirming radical intermediacy.
Hydrolytic Degradation
The sulfonamide bond resists hydrolysis at pH 4–9 (25°C, 24 h) but cleaves under strong acidic (conc. HCl, 60% degradation) or basic (NaOH 6M, 78% degradation) conditions.
Q & A
Q. What established synthetic routes are available for this compound?
The synthesis typically involves multi-step reactions, including:
- Formation of the pyridine-pyrrole core via nucleophilic substitution (e.g., using K₂CO₃ in DMF for sulfonylation) .
- Hydrazide linkage formation through condensation reactions with activated carbonyl intermediates .
- Purification via column chromatography or recrystallization in polar aprotic solvents . Key reagents: DMF, K₂CO₃, and halogenated pyridine derivatives.
Q. Which spectroscopic techniques are recommended for structural characterization?
Standard methods include:
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm functional groups and substitution patterns | Aromatic proton signals at δ 7.5–8.5 ppm . |
| FT-IR | Identify sulfonyl (SO₂) and carbonyl (C=O) stretches | Peaks at ~1350 cm⁻¹ (SO₂) and ~1650 cm⁻¹ (C=O) . |
| HRMS | Verify molecular weight and fragmentation patterns | [M+H]⁺ ion matching theoretical mass . |
Q. How can solubility be assessed for in vitro assays?
- Test solubility in DMSO (primary solvent for stock solutions) or DMF.
- Use nephelometry to quantify solubility limits in aqueous buffers (e.g., PBS) .
- Note: Solubility data may require empirical determination due to limited published values .
Q. What safety protocols are essential for handling this compound?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation/ingestion; follow spill management guidelines in SDS .
- Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
- Apply Design of Experiments (DoE) to evaluate variables (temperature, solvent ratio, catalyst loading) .
- Use flow chemistry to enhance mixing and heat transfer for sensitive intermediates .
- Monitor reaction progress via in-line HPLC to identify bottlenecks .
Q. What strategies resolve spectral ambiguities in complex regions (e.g., overlapping NMR peaks)?
- Employ 2D NMR (COSY, HSQC) to assign coupled protons and carbons .
- Compare experimental data with computational predictions (DFT for ¹³C chemical shifts) .
- Use isotopic labeling for tracking specific functional groups .
Q. How can binding mechanisms with biological targets be elucidated?
- Perform enzyme kinetics assays (e.g., Michaelis-Menten analysis) to determine inhibition constants (Kᵢ) .
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for real-time binding affinity measurements .
- Validate with X-ray crystallography or cryo-EM for structural insights .
Q. How to address contradictions in reported bioactivity data?
- Replicate experiments under standardized conditions (pH, temperature, solvent).
- Cross-validate using orthogonal assays (e.g., cell-based vs. enzymatic assays) .
- Analyze batch-to-batch purity variations via HPLC-MS .
Q. What computational methods guide derivative design for enhanced activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
